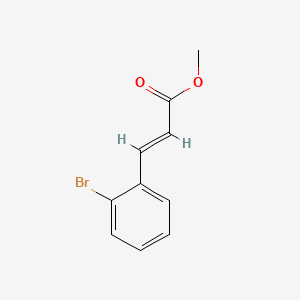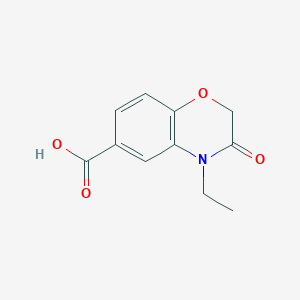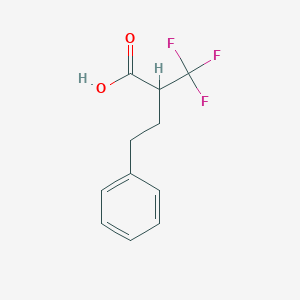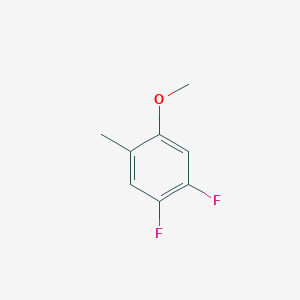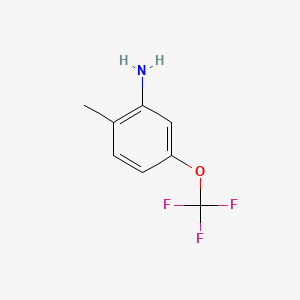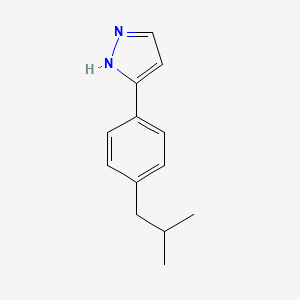
3-(4-Isobutylphenyl)-1H-pyrazole
説明
Synthesis Analysis
The synthesis of similar compounds, such as ibuprofen, has been reported. The synthetic process includes a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . Another synthesis method involves the use of solar heating .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of ibuprofen involves a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction .科学的研究の応用
Anti-Inflammatory Properties
Pyrazoles exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. The compound’s structural similarity to ibuprofen suggests potential anti-inflammatory effects . Further research could explore its COX inhibition mechanism and compare it to existing NSAIDs.
Green Chemistry Applications
Given the growing interest in sustainable synthesis, researchers could explore greener synthetic routes to this compound. For instance, electrocarboxylation of related halides has been proposed as a more environmentally friendly approach .
将来の方向性
作用機序
Target of Action
The compound 3-(4-Isobutylphenyl)-1H-pyrazole, also known as 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole, is commonly recognized as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever . It’s important to note that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The action of Ibuprofen affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important step in the synthesis of prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of Ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response in the body . It’s important to note that ibuprofen can have side effects such as gastrointestinal bleeding, and it increases the risk of heart failure, kidney failure, and liver failure .
Action Environment
The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms has been reported . Moreover, Ibuprofen in wastewater can transform into more toxic intermediate compounds during the chlorination process in treatment plants . Therefore, the environmental presence and transformations of Ibuprofen can potentially influence its action, efficacy, and stability.
特性
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGBJVNCWDMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isobutylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)


![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
